molecular formula C13H24N2O2 B3292887 tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate CAS No. 882188-70-7

tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate

Cat. No.: B3292887
CAS No.: 882188-70-7
M. Wt: 240.34
InChI Key: GXEHVMYEFNXFKK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties
tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate (CAS: 198210-17-2, molecular formula: C₁₂H₂₂N₂O₂, molecular weight: 226.32 g/mol) is a bicyclic carbamate derivative featuring a rigid 3-azabicyclo[3.2.1]octane core with a methylene-linked tert-butyl carbamate group at the 8-position (). The stereochemistry (1r,5s) is critical for its conformational stability and biological interactions. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for neuroactive agents targeting glutamate transporters ().

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11-9-4-5-10(11)7-14-6-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEHVMYEFNXFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, including halides and amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework Variations
Compound Name CAS Molecular Formula Substituent/Modification Key Differences Reference
tert-Butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate 847862-26-4 C₁₂H₂₂N₂O₂ Direct carbamate attachment (no methylene spacer) Reduced steric flexibility; altered pharmacokinetics
tert-Butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate 2889384-92-1 C₁₂H₂₁FN₂O₂ Fluorine substitution at C2 Enhanced electronegativity; potential CNS penetration
tert-Butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate 134677-60-4 C₁₀H₁₈N₂O₂ Smaller bicyclo[3.1.0]hexane core Reduced ring strain; distinct binding affinity

Key Observations :

  • Steric and Electronic Effects: The methylene spacer in the target compound enhances conformational flexibility compared to the direct carbamate attachment in CAS 847862-26-4 .
  • Ring Size Impact : The bicyclo[3.1.0]hexane analog (CAS 134677-60-4) exhibits lower molecular weight and altered pharmacokinetic profiles due to reduced ring size .
Functional Group Modifications
Compound Name CAS Functional Group Application Reference
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate - Ester group at C8 Precursor for peptide coupling
tert-Butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate 198210-17-2 Free amine after deprotection Neuropharmacological intermediates
2-(3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octan-8-Yl)Acetic Acid 74221-99-1 Carboxylic acid side chain Chelation or prodrug design

Key Observations :

  • Carboxylate vs. Carbamate : The methyl ester () serves as a synthetic handle for further derivatization, while the carboxylic acid derivative (CAS 74221-99-1) enables metal coordination or solubility enhancement .
  • Boc Deprotection : Removal of the tert-butyloxycarbonyl (Boc) group in the target compound generates a primary amine, critical for forming bioactive molecules like EAAT inhibitors .
Pharmacological Relevance
  • EAAT Inhibition: The target compound and its analogs (e.g., TBOA, CAS 1250997-50-2) inhibit excitatory amino acid transporters (EAATs), modulating glutamate levels in neurological disorders . Fluorinated derivatives (CAS 2889384-92-1) show enhanced potency due to fluorine’s electronegativity .
  • Synthetic Utility : The bicyclo[3.2.1]octane scaffold is preferred over [3.1.0]hexane derivatives for its balance of rigidity and metabolic stability in CNS-targeted drugs .

Biological Activity

tert-Butyl ((1R,5S)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 847862-26-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and influence signal transduction pathways.

Interaction with Enzymes

The compound acts as an inhibitor of certain enzymes, which can lead to various pharmacological effects:

  • Enzyme Inhibition : It has demonstrated inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can result in bactericidal activity against various strains of bacteria, including multidrug-resistant (MDR) strains .

Antibacterial Activity

Research indicates that this compound exhibits broad-spectrum antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have shown low MIC values against both Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)<0.03125
Escherichia coli16
Acinetobacter baumannii4

Case Studies

In a recent study involving a series of analogs derived from this compound, it was found that the lead compound exhibited low nanomolar IC50 values against DNA gyrase and topoisomerase IV from E. coli, reinforcing its potential as a dual inhibitor with significant antibacterial efficacy .

Therapeutic Applications

Due to its biological activities, this compound has potential therapeutic applications:

  • Antibacterial Agents : Its ability to inhibit topoisomerases makes it a candidate for developing new antibiotics targeting resistant bacterial strains.
  • Research Tool : The compound can serve as a probe in biochemical studies to elucidate enzyme mechanisms and protein-ligand interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate
Reactant of Route 2
tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate

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